

Structure Elucidation of Depropylamino Chloro Propafenone-d5

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Compound of Interest

Compound Name:	<i>Depropylamino Chloro Propafenone-d5</i>
CAS No.:	<i>1346598-65-9</i>
Cat. No.:	<i>B584960</i>

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Technical Guide for Analytical & Medicinal Chemists Executive Summary & Chemical Identity

Depropylamino Chloro Propafenone (also known as Propafenone Chlorohydrin or EP Impurity E) is the penultimate intermediate in the synthesis of the antiarrhythmic drug Propafenone. The d5-labeled analog is engineered by incorporating a fully deuterated chlorohydrin linker, rendering it chemically identical to the impurity but distinguishable by mass spectrometry.

Target Molecule Profile

Feature	Details
Common Name	Depropylamino Chloro Propafenone-d5
Systematic Name	1-[2-(3-chloro-2-hydroxypropoxy-d5)phenyl]-3-phenylpropan-1-one
Parent Drug	Propafenone (Class 1C Antiarrhythmic)
Regulatory Status	Pharmacopeial Impurity (EP Impurity E)
Molecular Formula	C ₁₈ H ₁₄ D ₅ ClO ₃
Exact Mass	~323.13 (Monoisotopic, ³⁵ Cl)
Label Position	2-hydroxy-3-chloropropoxy linker (d5)

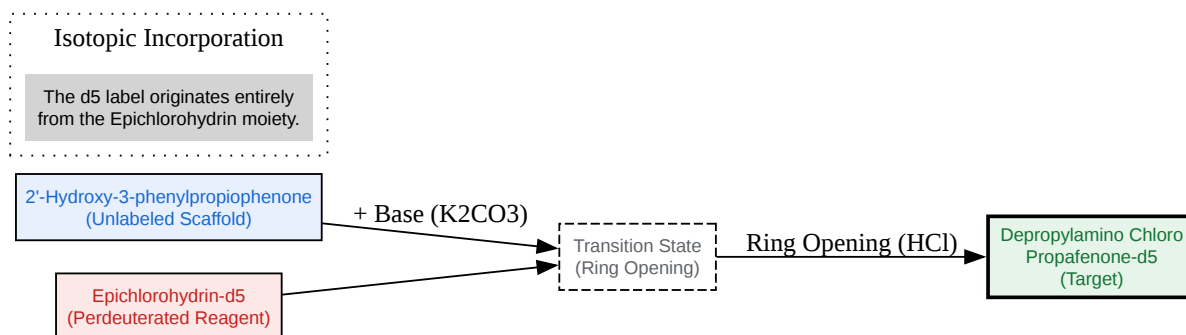
Structural Logic

The term "Depropylamino" indicates the absence of the N-propylamine moiety found in Propafenone. The "Chloro" designation confirms the presence of a terminal chloride, identifying this molecule as the chlorohydrin intermediate formed prior to amination.

Synthesis & Isotopic Origin

Understanding the synthetic origin is the first step in structural verification. The d5-label is introduced via Epichlorohydrin-d5, ensuring the label is located on the metabolically stable ether linker rather than the exchangeable aromatic protons.

Retro-Synthetic Pathway (DOT Visualization)



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Figure 1: Synthetic pathway demonstrating the incorporation of the d5-label into the chlorohydrin linker.

Mass Spectrometry (HRMS) Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the primary confirmation of the molecular formula and isotopic enrichment.

Isotopic Signature & Chlorine Pattern

The presence of Chlorine (³⁵Cl/³⁷Cl) creates a distinct isotopic envelope that must be deconvoluted from the deuterium (d5) shift.

- Theoretical Monoisotopic Mass (M+H)⁺:
 - Unlabeled (C₁₈H₁₉³⁵ClO₃): 319.1095
 - Labeled (C₁₈H₁₄D₅³⁵ClO₃): 324.1409 (+5.0314 Da shift)
- Chlorine Signature: The spectrum must exhibit a 3:1 intensity ratio between the M+H (324) and M+H+2 (326) peaks, confirming the presence of one chlorine atom.

Fragmentation Logic

Fragmentation in ESI-MS/MS (qTOF or Orbitrap) typically cleaves the ether linkage.

- Parent Ion: m/z 324.14 ([M+H]⁺)
- Primary Fragment (Loss of Linker): Cleavage of the ether bond releases the d5-chlorohydroxypropyl chain.
 - Fragment: 225.10 (Unlabeled 2'-Hydroxy-3-phenylpropiophenone cation).
 - Insight: The loss of the label (neutral loss of ~99 Da) confirms the d5 is located on the linker, not the phenyl-propanone backbone.
- Secondary Fragment (Tropylium): m/z 91.05 (Benzyl cation from the distal phenyl ring).

NMR Spectroscopy Verification

NMR is the definitive tool for structural elucidation, specifically for proving the position of deuterium atoms (via signal silence).

¹H NMR (Proton Silence Strategy)

In the unlabeled impurity, the linker protons (O-CH₂-CH(OH)-CH₂-Cl) appear as a complex multiplet set between 3.5 ppm and 4.5 ppm. In the d5-analog, these signals must be absent.

Position	Unlabeled Shift (δ ppm)	d5-Labeled Shift	Structural Conclusion
Aromatic (Phenoxy)	6.9 - 7.8 (m, 4H)	6.9 - 7.8 (m, 4H)	Backbone Intact
Aromatic (Distal)	7.1 - 7.3 (m, 5H)	7.1 - 7.3 (m, 5H)	Backbone Intact
Linker (O-CH ₂)	~4.2 (m, 2H)	Silent	Site of Deuteration
Linker (CH-OH)	~4.1 (m, 1H)	Silent	Site of Deuteration
Linker (CH ₂ -Cl)	~3.7 (m, 2H)	Silent	Site of Deuteration
Tail (CO-CH ₂)	~3.3 (t, 2H)	~3.3 (t, 2H)	Unaffected
Tail (CH ₂ -Ph)	~3.0 (t, 2H)	~3.0 (t, 2H)	Unaffected

¹³C NMR (Carbon Coupling)

While ^1H NMR shows silence, ^{13}C NMR confirms the carbon backbone via C-D coupling.

- Linker Carbons: The three carbons of the propoxy chain will appear as septets (due to coupling with D, spin=1) with a slight upfield isotope shift compared to the unlabeled standard.
- Key Signals:
 - Carbonyl (C=O): ~200 ppm (Singlet).
 - C-Cl (Linker): ~45 ppm (Septet in d5).
 - C-O (Linker): ~70 ppm (Septet in d5).

Experimental Protocol: Purity & Identity Workflow

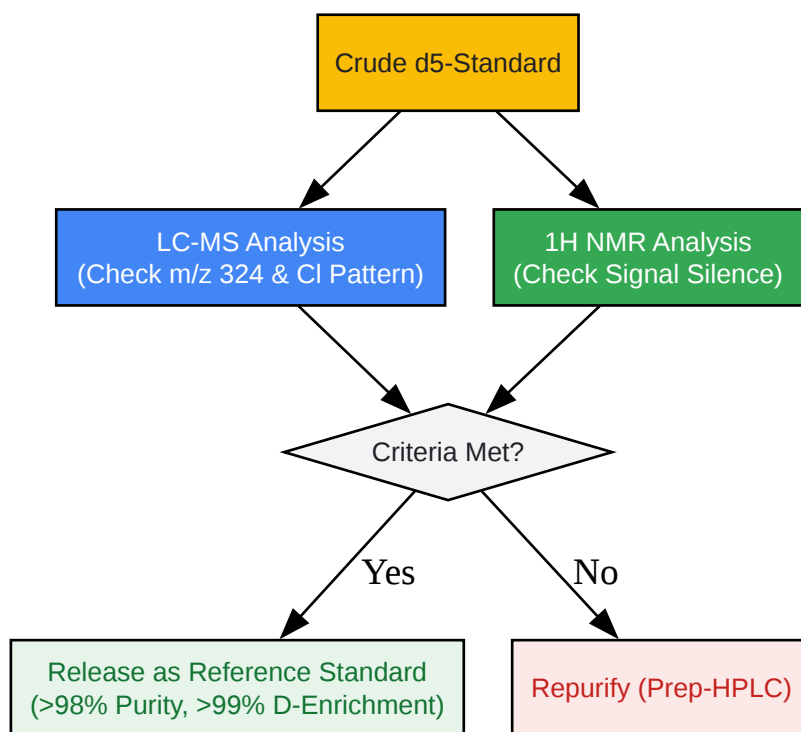
To validate the standard for use in GLP/GMP studies, follow this self-validating protocol.

Step-by-Step Validation

- Sample Prep: Dissolve 5 mg of **Depropylamino Chloro Propafenone-d5** in 0.6 mL DMSO-d6 (preferred over CDCl_3 to prevent OH exchange broadening).
- Acquisition:
 - Run ^1H NMR (16 scans).
 - Run ^{13}C NMR (1024 scans, proton-decoupled).
 - Run LC-MS (ESI+, gradient 5-95% ACN in Water + 0.1% Formic Acid).
- Data Check:
 - Check 1: Integrate aromatic region (9H total). Set as reference.
 - Check 2: Integrate 3.5-4.5 ppm region. Value should be $< 0.05\text{H}$ (indicating $>99\%$ isotopic enrichment).

- Check 3: Verify LC-MS retention time. The d5 analog typically elutes slightly earlier (0.1 - 0.2 min) than the unlabeled standard due to the deuterium isotope effect on lipophilicity.

Workflow Diagram (DOT)



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Figure 2: Analytical decision tree for the validation of the deuterated standard.

References

- European Pharmacopoeia (Ph. Eur.). Propafenone Hydrochloride Monograph 10.0. Strasbourg, France: EDQM. (Defines Impurity E structure).
- PubChem. Depropylamino chloro propafenone (Compound Summary). National Library of Medicine. Accessed 2025.[1][2] [Link](#)
- Cayman Chemical. Propafenone-d5 Product Insert & Spectral Data. (Reference for d5-labeling strategies in Propafenone series). [Link](#)

- Veeprho. Structure Elucidation Report: Propafenone EP Impurity E. (Industrial standard characterization). [Link](#)

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Sources

- 1. Propafenone | C₂₁H₂₇NO₃ | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propafenone Hydrochloride | C₂₁H₂₈ClNO₃ | CID 36708 - PubChem [pubchem.ncbi.nlm.nih.gov]
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